1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-4-10-9(7-8)11-5-6-12(10)2/h3-4,7,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDDKWCMXYOTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856964 | |
| Record name | 1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912284-80-1 | |
| Record name | 1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzene with 2,3-butanedione in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired tetrahydroquinoxaline derivative. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methyl groups and nitrogen atoms in the tetrahydroquinoxaline ring can participate in substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antioxidant Properties
Research has shown that DMTHQ exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies indicate that DMTHQ can scavenge free radicals effectively, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .
Neuroprotective Effects
DMTHQ has been investigated for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases by inhibiting neuronal apoptosis and reducing inflammation. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation are critical factors .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. The mechanism behind this activity may involve disrupting microbial cell membranes or interfering with metabolic pathways .
Building Block in Organic Synthesis
DMTHQ serves as a valuable building block in organic synthesis. Its structure allows for various modifications to create derivatives with enhanced biological activities. For instance, it can be used to synthesize more complex quinoxaline derivatives that possess unique pharmacological profiles .
Drug Development
The compound is being explored in drug development pipelines, particularly as a scaffold for designing new drugs targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to undergo various chemical transformations makes it a versatile intermediate in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The position and nature of substituents on the THQ scaffold significantly influence reactivity, stability, and applications. Key analogs include:
Key Insights :
- Electronic Modulation: Methyl groups exert electron-donating inductive effects, contrasting with the electron-withdrawing or conjugative effects of phenyl or amino groups in other derivatives .
Reactivity and Functionalization
- Ring-Closure Reactions: Tetrahydroquinoxaline-2-ones (e.g., compound 155 in ) react with carboxylic acids to form imidazo-fused derivatives. The 1,6-dimethyl variant may exhibit slower kinetics due to steric hindrance near reactive sites .
- Chromophore Integration : 1,4-Diethyl-THQ derivatives are incorporated into chromophores with difluoroboryl groups, suggesting that 1,6-dimethyl-THQ could serve similar roles if electronic properties align .
- Stability: Methyl groups may enhance thermal stability compared to amino- or methoxy-substituted THQs, which are prone to oxidation or hydrolysis .
Biological Activity
1,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline (C10H14N2) is an organic compound notable for its diverse biological activities. Its molecular weight is 162.23 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial and anticancer properties, among others .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial enzymes, which contributes to its effectiveness against microbial infections. The compound's mechanism of action likely involves the disruption of bacterial metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that derivatives of tetrahydroquinoxaline can inhibit cancer cell proliferation. For instance, one study highlighted the synthesis of tetrahydroquinoxaline sulfonamide derivatives that demonstrated potent antiproliferative activities against several cancer cell lines . The structure-activity relationship (SAR) analyses suggest that specific substitutions on the quinoxaline ring enhance its anticancer efficacy.
Case Study: Anticancer Evaluation
A notable case study involved testing this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited growth inhibition rates of over 55% against melanoma cells (MALME-M) and other tumor types. The most active compounds were linked to their ability to bind at the colchicine site on tubulin, affecting cell cycle progression and inducing apoptosis .
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Recent research has identified this compound as a promising DPP-4 inhibitor. This enzyme plays a critical role in glucose metabolism and is a target for diabetes treatment. Compounds derived from this scaffold have shown significant hypoglycemic effects in vivo and demonstrated favorable pharmacokinetic profiles . Molecular docking studies revealed that these compounds fit well within the active site of DPP-4, suggesting a mechanism for their inhibitory action.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For antimicrobial effects, it may inhibit key enzymes involved in bacterial metabolism. In terms of anticancer activity, it likely interferes with tubulin polymerization and induces apoptosis through various signaling pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other quinoxaline derivatives:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline | Anticancer | Inhibits tumor growth in multiple cancer cell lines |
| 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide | AMPD2 inhibition | Novel mechanism identified for metabolic regulation |
| Sulfonamide derivatives of tetrahydroquinoxaline | Antiproliferative | Effective against specific cancer types; SAR analyzed |
Q & A
Q. What are the most reliable synthetic routes for 1,6-dimethyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction yields be optimized?
A common approach involves condensation reactions between substituted o-phenylenediamine derivatives and carbonyl-containing compounds. For example, heating 1,6-diaminohexane with diols (e.g., 1,4-butanediol) in the presence of catalysts like Raney nickel can yield tetrahydroquinoxaline derivatives, though yields may vary (e.g., 15% reported for similar systems) . Optimizing solvent polarity, temperature (typically 80–120°C), and catalyst loading can improve efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the pure compound.
Q. How can the structural and electronic properties of this compound be characterized?
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., in CDCl) to confirm substitution patterns and ring saturation, as demonstrated for analogous 2,7-dimethyl derivatives .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, as seen in studies of nitro- and thiophene-substituted quinoxalines .
Q. What are the stability considerations for this compound under varying experimental conditions?
Stability tests should assess:
- Thermal Degradation : TGA/DSC analysis to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light in solvents like DMSO or methanol, monitoring via HPLC for byproduct formation.
- pH Sensitivity : Stability in acidic/basic conditions (e.g., 0.1M HCl/NaOH) over 24–72 hours, with NMR tracking of structural integrity .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,6-dimethyl groups influence reactivity in cross-coupling or functionalization reactions?
The methyl groups may hinder electrophilic substitution at adjacent positions but enhance nucleophilic reactivity at the nitrogen atoms. For example:
- Catalytic Hydrogenation : Evaluate Pd/C or Raney nickel for selective reduction of unsaturated bonds while preserving the tetrahydroquinoxaline core .
- Buchwald–Hartwig Amination : Test palladium catalysts (e.g., Pd(dba)) to introduce aryl/heteroaryl groups at the nitrogen sites, optimizing ligand choice (e.g., XPhos) for yield .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Computational Docking : Compare binding affinities of the compound and its impurities with target proteins (e.g., kinases) using AutoDock Vina .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Employ tools like SwissADME or ADMETlab to estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- Metabolic Sites : CYP450 enzyme interactions predicted via StarDrop or MetaSite.
- Toxicity : Use ProTox-II to assess hepatotoxicity or mutagenicity risks .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying this compound in complex matrices?
- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.
- Quantitative Analysis : HPLC-UV (λ = 254 nm) or UPLC-MS/MS (MRM mode) with deuterated internal standards for accuracy .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at positions 2, 3, or 7.
- Biological Assays : Screen against target enzymes (e.g., monoamine oxidases) and correlate activity with electronic parameters (Hammett σ values) or steric bulk (Taft parameters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
